molecular formula C18H20N2O3S B2871625 Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 496011-47-3

Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2871625
CAS No.: 496011-47-3
M. Wt: 344.43
InChI Key: MIGJYABCUPKHEE-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. These compounds are known for their diverse pharmacological properties, including antiviral, antibacterial, and anti-inflammatory activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves a multi-component reaction. One common method involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium . This method is efficient and yields the desired compound with high purity.

Chemical Reactions Analysis

Ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. The unique structure of Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate makes it particularly valuable in certain research contexts.

Properties

IUPAC Name

ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-23-17(22)15-12(3)19-18-20(14(21)9-10-24-18)16(15)13-7-5-11(2)6-8-13/h5-8,16H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGJYABCUPKHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)CCS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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